molecular formula C17H12F2N4OS B287196 6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287196
M. Wt: 358.4 g/mol
InChI Key: IIWKFAVNHDSZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of enzymes involved in various metabolic pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also exhibits antifungal and antibacterial activities by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Additionally, it has been studied for its potential use as a diagnostic tool for various diseases.

Advantages and Limitations for Lab Experiments

6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its limitations include its potential toxicity and side effects, which require careful handling and testing.

Future Directions

There are several future directions for the research on 6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis method of 6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorophenylhydrazine with 4-fluorobenzaldehyde to form 4-fluorophenylhydrazone. The resulting compound is then reacted with ethyl 4-bromobutyrate to form 6-(4-Fluorophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-2-amine. The final step involves the reaction of the resulting compound with sodium ethoxide in ethanol to yield 6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

Product Name

6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H12F2N4OS

Molecular Weight

358.4 g/mol

IUPAC Name

6-[1-(4-fluorophenoxy)ethyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12F2N4OS/c1-10(24-14-8-6-13(19)7-9-14)16-22-23-15(20-21-17(23)25-16)11-2-4-12(18)5-3-11/h2-10H,1H3

InChI Key

IIWKFAVNHDSZME-UHFFFAOYSA-N

SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.